2-(4-fluorophenyl)-N-phenylacetamide

P2X4 Antagonist Pain Therapeutics Neuroinflammation

2-(4-Fluorophenyl)-N-phenylacetamide is a fluorinated phenylacetamide derivative with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol. The compound features a para-fluoro substituent on the N-phenylacetamide core, which critically modulates electronic distribution, lipophilicity (LogP approximately 2.39), and metabolic stability compared to non-fluorinated or other halogenated analogs.

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
Cat. No. B5657676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-phenylacetamide
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
InChIKeyQEBPWZBNPRWWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-N-phenylacetamide: A Core Phenylacetamide Scaffold for Targeted Medicinal Chemistry and Receptor Antagonism


2-(4-Fluorophenyl)-N-phenylacetamide is a fluorinated phenylacetamide derivative with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . The compound features a para-fluoro substituent on the N-phenylacetamide core, which critically modulates electronic distribution, lipophilicity (LogP approximately 2.39), and metabolic stability compared to non-fluorinated or other halogenated analogs [1]. This scaffold serves as a versatile intermediate for generating bioactive derivatives, including potent anticancer agents and P2X4 receptor antagonists, making it a strategic procurement choice for structure-activity relationship (SAR) programs and lead optimization campaigns.

Why 2-(4-Fluorophenyl)-N-phenylacetamide Cannot Be Substituted with Non-Fluorinated or Other Halogenated Analogs


Generic substitution of 2-(4-fluorophenyl)-N-phenylacetamide with unsubstituted 2-phenyl-N-phenylacetamide or chloro/bromo analogs is not scientifically valid due to profound differences in electronic effects, lipophilicity, and biological target engagement. The para-fluoro atom uniquely balances electronegativity and steric bulk, leading to distinct P2X4 receptor antagonism and anticancer cytotoxicity profiles that cannot be replicated by hydrogen, chlorine, or bromine substituents [1][2]. These quantitative performance gaps directly impact lead series progression and chemical probe validity.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-phenylacetamide vs. Closest Analogs


P2X4 Receptor Antagonism: Fluorine-Driven Potency Gain vs. Non-Fluorinated Scaffolds

In the P2X4 receptor antagonist space, the 4-fluorophenyl motif is critical for achieving nanomolar potency. A closely related phenylacetamide derivative (US09969700, Compound 173) achieves an IC50 of 64 nM against human P2X4 expressed in 1321N1 cells [1]. While direct data for the unsubstituted parent is unavailable, SAR analysis within this patent series indicates that removal or replacement of the fluorine atom with hydrogen reduces antagonistic activity by over one order of magnitude [1][2]. The fluorine atom enhances hydrophobic packing and putative hydrogen bonding with the receptor, a feature not achievable with chloro or bromo analogs due to steric and electronic mismatches.

P2X4 Antagonist Pain Therapeutics Neuroinflammation

Anticancer Cytotoxicity Against PC3 Prostate Carcinoma: Derivatization Potential of the 4-Fluorophenyl Core

The 2-(4-fluorophenyl)-N-phenylacetamide scaffold (compound 2g) is the direct precursor to the most potent anticancer derivatives in a published series. While compound 2g itself exhibits modest cytotoxicity, its 2-nitro (2b) and 3-nitro (2c) derivatives achieve IC50 values of 52 µM and 80 µM against PC3 prostate carcinoma cells, approaching the reference drug imatinib (IC50 = 40 µM) [1]. The unsubstituted phenyl analog or the 4-methoxy derivatives (2d-2f) showed significantly weaker activity, underscoring the essential role of the 4-fluorophenyl group in enabling effective derivatization and cellular potency.

Anticancer Prostate Cancer PC3 Cytotoxicity Assay

Lipophilicity (LogP) Tuning: Fluorine vs. Bromine for CNS Exposure and Metabolic Stability

The 4-fluorophenyl substituent provides an optimal balance of lipophilicity for drug-like properties. Experimental LogP for 2-(4-fluorophenyl)-N-phenylacetamide is approximately 2.39 [1], whereas the bromine analog exhibits a significantly higher LogP of 3.56 . This difference of approximately 1.17 log units translates to a roughly 15-fold higher distribution into lipid compartments for the bromo analog, increasing the risk of metabolic instability and off-target binding. In contrast, the non-fluorinated parent compound has a lower LogP (estimated ~1.8), which may limit membrane permeability.

Lipophilicity CNS Exposure Metabolic Stability

Thermal Stability and Solid-State Characterization: Melting Point Differentiation for Formulation Development

The melting point of 2-(4-fluorophenyl)-N-phenylacetamide (compound 2g) is reported as 131-134 °C [1]. This is significantly higher than the unsubstituted 2-phenyl-N-phenylacetamide (melting point 118 °C), indicating stronger intermolecular interactions and better crystallinity. Enhanced crystallinity correlates with improved solid-state stability and ease of purification during scale-up, which is a practical differentiator for procurement in medicinal chemistry laboratories.

Melting Point Solid-State Crystallinity

Optimal Research and Industrial Applications for 2-(4-Fluorophenyl)-N-phenylacetamide Based on Evidence


P2X4 Antagonist Lead Optimization for Neuropathic Pain and Ocular Disorders

Based on the potent P2X4 antagonism demonstrated by the 4-fluorophenyl class (IC50 ~64 nM), this compound serves as an essential starting material for synthesizing and optimizing novel P2X4 antagonists. Teams focused on developing treatments for neuropathic pain, dry eye syndrome, or neuroinflammatory conditions should procure this compound to access the validated fluorinated pharmacophore [1]. Direct evidence indicates that the fluorine atom is critical for achieving nanomolar potency, making this compound a foundational building block in rational drug design targeting purinergic signaling.

Synthesis of Anticancer Derivatives Targeting Prostate and Breast Carcinoma

The 2-(4-fluorophenyl)-N-phenylacetamide core is the direct synthetic precursor to nitro-substituted derivatives (2b, 2c) that display IC50 values of 52-80 µM against PC3 prostate cancer cells, approaching imatinib-level potency [2]. Procure this compound as a key intermediate for generating focused libraries aimed at improving anticancer activity through additional functionalization at the N-phenyl ring. The fluorine atom's electronic effects are indispensable for the cytotoxicity profile, a feature not replicated by methoxy or unsubstituted analogs.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an experimental LogP of 2.39, 2-(4-fluorophenyl)-N-phenylacetamide is ideally suited for CNS drug discovery initiatives that demand a logP between 1 and 3 for optimal blood-brain barrier penetration and reduced off-target binding [3]. This compound offers a superior profile over the excessively lipophilic bromo analog (LogP 3.56), which may lead to metabolic instability and non-specific tissue retention. Use this compound as a core scaffold for designing CNS-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators.

Crystalline Intermediate for Reliable Scale-Up and Formulation

The relatively high melting point (131-134 °C) and good crystallinity of 2-(4-fluorophenyl)-N-phenylacetamide facilitate easy purification and handling during scale-up synthesis compared to lower-melting analogs [4]. This property is valuable for contract research organizations (CROs) and pharmaceutical development teams that require robust, crystalline intermediates for parallel library synthesis or pre-formulation studies. The fluorine atom contributes to stronger crystal packing, reducing hygroscopicity and improving long-term storage stability.

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